Ethyl 4-methoxy-3-[[2-(3-methoxypropyl)-1,3-dihydroisoindol-4-yl]sulfamoyl]benzoate
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Overview
Description
Ethyl 4-methoxy-3-[[2-(3-methoxypropyl)-1,3-dihydroisoindol-4-yl]sulfamoyl]benzoate is a complex organic compound that belongs to the class of benzoates This compound is characterized by the presence of methoxy groups and a sulfamoyl group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methoxy-3-[[2-(3-methoxypropyl)-1,3-dihydroisoindol-4-yl]sulfamoyl]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoate Core: The benzoate core can be synthesized through esterification reactions involving 4-methoxybenzoic acid and ethanol in the presence of an acid catalyst.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via a sulfonation reaction using appropriate sulfonating agents such as chlorosulfonic acid.
Attachment of the Isoindole Moiety: The isoindole moiety can be synthesized separately and then attached to the benzoate core through a coupling reaction, often facilitated by a palladium catalyst under Suzuki–Miyaura coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methoxy-3-[[2-(3-methoxypropyl)-1,3-dihydroisoindol-4-yl]sulfamoyl]benzoate can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfamoyl group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of 4-methoxybenzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated benzoate derivatives.
Scientific Research Applications
Ethyl 4-methoxy-3-[[2-(3-methoxypropyl)-1,3-dihydroisoindol-4-yl]sulfamoyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-methoxy-3-[[2-(3-methoxypropyl)-1,3-dihydroisoindol-4-yl]sulfamoyl]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-methoxy-3-[[2-(3-methoxypropyl)-1,3-dihydroisoindol-4-yl]sulfamoyl]benzoate can be compared with other similar compounds, such as:
Indole Derivatives: These compounds share the isoindole moiety and exhibit similar biological activities.
Benzoate Derivatives: Compounds with similar benzoate cores but different substituents can provide insights into the structure-activity relationships.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-methoxy-3-[[2-(3-methoxypropyl)-1,3-dihydroisoindol-4-yl]sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O6S/c1-4-30-22(25)16-9-10-20(29-3)21(13-16)31(26,27)23-19-8-5-7-17-14-24(15-18(17)19)11-6-12-28-2/h5,7-10,13,23H,4,6,11-12,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGXHOBDKQNDPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC3=C2CN(C3)CCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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